molecular formula C8H6N2O3 B14885285 7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B14885285
M. Wt: 178.14 g/mol
InChI Key: NSJYKYNBUYSGIP-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative known for its unique chemical structure and properties. Benzimidazoles are heterocyclic compounds containing a fusion of benzene and imidazole rings. This particular compound exhibits interesting chemical and biological activities, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with carboxylic acid derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid: Lacks the hydroxyl group at the 7-position.

    2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a methyl group instead of a hydroxyl group.

    7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains both a hydroxyl and a methyl group.

Uniqueness

7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-hydroxy-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-6-2-4(8(12)13)1-5-7(6)10-3-9-5/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

NSJYKYNBUYSGIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)O)C(=O)O

Origin of Product

United States

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